molecular formula C9H12O4 B13819395 5-Methoxy-m-xylene-4,alpha,alpha'-triol CAS No. 3153-97-7

5-Methoxy-m-xylene-4,alpha,alpha'-triol

Cat. No.: B13819395
CAS No.: 3153-97-7
M. Wt: 184.19 g/mol
InChI Key: NXEJUFMLUUNXKI-UHFFFAOYSA-N
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Description

5-Methoxy-m-xylene-4,alpha,alpha'-triol is a synthetic aromatic compound characterized by a meta-xylene backbone substituted with hydroxyl groups at positions 4, alpha, and alpha', and a methoxy group at position 5. The methoxy group at position 5 distinguishes it from other m-xylene triols, which often feature amino or alkyl substituents. Such compounds are typically synthesized for pharmaceutical or industrial applications, serving as intermediates or impurities in drug formulations .

Properties

CAS No.

3153-97-7

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2,4-bis(hydroxymethyl)-6-methoxyphenol

InChI

InChI=1S/C9H12O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-3,10-12H,4-5H2,1H3

InChI Key

NXEJUFMLUUNXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-m-xylene-4,alpha,alpha’-triol typically involves the reaction of 5-methoxy-m-xylene with formaldehyde under acidic or basic conditions . The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde reacts with the aromatic ring to form the hydroxymethyl groups.

Industrial Production Methods

Industrial production of 5-Methoxy-m-xylene-4,alpha,alpha’-triol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-m-xylene-4,alpha,alpha’-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-m-xylene-4,alpha,alpha’-triol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-m-xylene-4,alpha,alpha’-triol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Xylene-Based Triols

alpha-[(Benzyl-tert-butylamino)methyl]-m-xylene-4,alpha,alpha'-triol (CAS 24085-03-8) Structure: Shares the m-xylene core with hydroxyls at positions 4, alpha, and alpha', but replaces the methoxy group with a benzyl-tert-butylamino-methyl substituent. Synthesis: Likely involves alkylation or nucleophilic substitution, similar to methods for related diols (e.g., use of sodium bis(2-methoxyethoxy)aluminum hydride or InCl₃ as catalysts) . Application: Identified as Salbutamol EP Impurity E, highlighting its role in pharmaceutical quality control .

4-(Benzyloxy)-alpha-[[tert-butylamino]methyl]-m-xylene-alpha,alpha'-diol Structure: A diol analog with a benzyloxy group at position 4 and tert-butylamino-methyl substituent.

Steroidal Triols

Cholestane-3β,5α,6β-triol and Cholestane-3β,5α,6α-triol Structure: Cholesterol-derived triols with hydroxyls at positions 3β, 5α, and 6β/6α. Function: Formed during LDL oxidation and implicated in atherosclerosis. The 3β,5α,6β-triol is cytotoxic, while the 6α isomer is a novel autoxidation product . Metabolism: Substrates for mycobacterial 3-HSD enzymes, converting to 3-keto-4-ene metabolites with enhanced inhibitory activity .

Estriol (1,3,5-Estratriene-3β,16α,17β-triol)

  • Structure : A steroid hormone with hydroxyls at positions 3β, 16α, and 17β.
  • Application : Used in hormone replacement therapy; distinct from aromatic triols in biological targets and estrogenic activity .

Sesquiterpenoid Triols

Cadinane-4β,5α,10α-triol

  • Structure : A bicyclic sesquiterpene with hydroxyls at positions 4β, 5α, and 10α.
  • Source : Isolated from Homalomena vietnamensis, exhibiting antibacterial properties.
  • Comparison : Unlike synthetic xylene triols, cadinane triols are natural products with complex stereochemistry and ecological roles .

Comparative Data Table

Compound Core Structure Functional Groups Synthesis Method Biological/Industrial Role References
5-Methoxy-m-xylene-4,α,α'-triol m-Xylene 4-OH, α-OH, α'-OH, 5-OCH₃ Likely alkylation/oxidation Pharmaceutical intermediate N/A
α-[(Benzyl-t-Bu-amino)methyl]-m-xylene-4,α,α'-triol m-Xylene 4-OH, α-OH, α'-OH, benzyl-t-Bu-amino Alkylation with InCl₃ Salbutamol impurity
Cholestane-3β,5α,6β-triol Steroid 3β-OH, 5α-OH, 6β-OH LDL autoxidation Atherosclerosis biomarker
Estriol Steroid 3β-OH, 16α-OH, 17β-OH Semi-synthesis Hormone therapy
Cadinane-4β,5α,10α-triol Sesquiterpene 4β-OH, 5α-OH, 10α-OH Plant extraction Antibacterial agent

Key Research Findings

  • Synthetic Triols: Xylene-based triols are often synthesized via catalytic alkylation or oxidation, with substituents (e.g., methoxy vs. amino) dictating their pharmacological behavior .
  • Steroidal Triols: Their roles in cholesterol metabolism and disease underscore the importance of stereochemistry; even minor positional changes (e.g., 6α vs. 6β) significantly alter bioactivity .
  • Natural vs. Synthetic: Sesquiterpenoid triols exhibit ecological and therapeutic functions, whereas synthetic triols are tailored for stability and specificity in industrial applications .

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